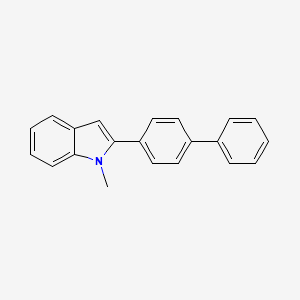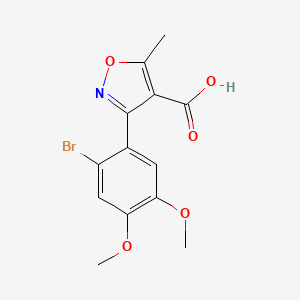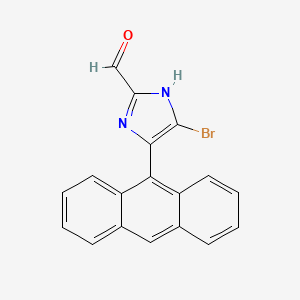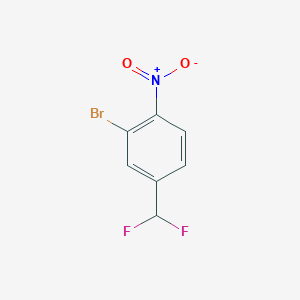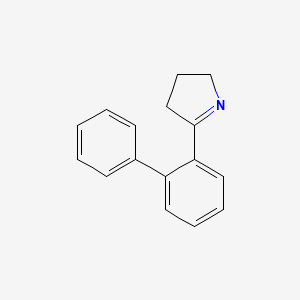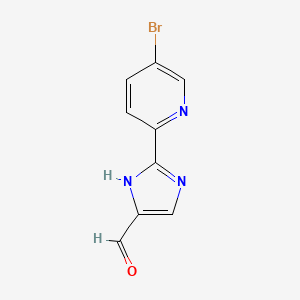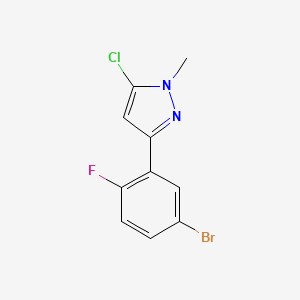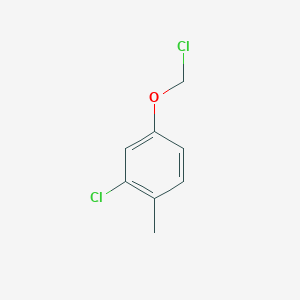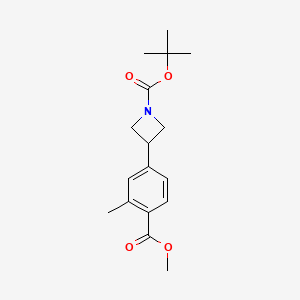
Methyl 4-(1-Boc-azetidin-3-yl)-2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1-Boc-azetidin-3-yl)-2-methylbenzoate is a chemical compound that belongs to the class of azetidine derivatives. It is characterized by the presence of a benzoate ester group and a tert-butoxycarbonyl (Boc) protected azetidine ring. This compound is often used as a building block in organic synthesis due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-Boc-azetidin-3-yl)-2-methylbenzoate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is formed by the cyclization of appropriate precursors under controlled conditions.
Boc Protection: The azetidine ring is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 4-(1-Boc-azetidin-3-yl)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc-protected azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted azetidine derivatives.
科学的研究の応用
Methyl 4-(1-Boc-azetidin-3-yl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-(1-Boc-azetidin-3-yl)-2-methylbenzoate involves its interaction with specific molecular targets. The Boc-protected azetidine ring can be deprotected under acidic conditions, revealing a reactive azetidine moiety that can interact with various biological targets. The ester group can also undergo hydrolysis to release the corresponding carboxylic acid, which can participate in further biochemical reactions.
類似化合物との比較
Similar Compounds
Methyl 1-Boc-azetidine-3-carboxylate: Another Boc-protected azetidine derivative used in organic synthesis.
4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole: A compound with a similar azetidine ring structure but different functional groups.
Uniqueness
Methyl 4-(1-Boc-azetidin-3-yl)-2-methylbenzoate is unique due to its specific combination of a benzoate ester and a Boc-protected azetidine ring. This combination provides distinct reactivity and makes it a valuable building block in organic synthesis.
特性
分子式 |
C17H23NO4 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
tert-butyl 3-(4-methoxycarbonyl-3-methylphenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-11-8-12(6-7-14(11)15(19)21-5)13-9-18(10-13)16(20)22-17(2,3)4/h6-8,13H,9-10H2,1-5H3 |
InChIキー |
MFTTXMGHGJRROW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2CN(C2)C(=O)OC(C)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Diamino-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B13700814.png)


